Perfluoroheptyl iodide is a type of per/polyfluoroalkyl substance (PFAS) or perfluorinated compound (PFC) .
Application: PFASs are used in a variety of applications due to their unique chemical properties . They are components in nonstick cookware, fire-resistant clothing, and fire-fighting foams .
Method of Application: The analysis of PFASs in water is performed using an Agilent 6470 Triple Quadrupole LC/MS . This method analyzes for 14 compounds and includes additional chemical classes .
Results: These compounds are considered toxic, persistent, and bioaccumulative in wildlife and the environment . The United States Environmental Protection Agency (USEPA) has issued drinking water health advisories for two PFASs, perfluorooctanoic acid (PFOA) and perfluorosulfonic acid (PFOS), at 70 ng/L (combined) .
Perfluoroheptyl iodide is used in the synthesis of fluorinated heterocyclic salts .
Application: A series of 12 fluorinated heterocyclic salts based on a 1,2,4-oxadiazole moiety, connected through its C(5) or C(3) to an N-alkylpyridinium unit and a perfluoroheptyl chain, has been synthesized .
Method of Application: The synthesis involves connecting a 1,2,4-oxadiazole moiety through its C(5) or C(3) to an N-alkylpyridinium unit and a perfluoroheptyl chain .
Results: The synthesis resulted in 12 fluorinated heterocyclic salts .
Specific Scientific Field: This application falls under the field of Material Science .
Application: Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing . These sensors have unique properties, such as high surface area, tunable surface chemistry, and excellent electrical/optical characteristics . Iodide ions (I−) hold great significance in biological, food, and environmental fields .
Method of Application: The fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing include photo-induced electron transfer, internal charge transfer, metal–ligand charge transfer, fluorescence resonance energy transfer, excited-state intramolecular proton transfer, upconversion fluorescence, excimer, and colorimetric sensing mechanisms .
Results: Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) have been explored for iodide ion sensing during 2013–2023 .
Specific Scientific Field: This application falls under the field of Organic Chemistry .
Application: Perfluoroheptyl iodide is used in the synthesis of various fluorinated compounds .
Method of Application: The specific method of application would depend on the type of fluorinated compound being synthesized .
Results: The result of this application is the successful synthesis of various fluorinated compounds .
Application: Perfluoroheptyl iodide is used in the synthesis of various fluorinated heterocyclic salts .
Method of Application: The specific method of application would depend on the type of fluorinated heterocyclic salt being synthesized .
Results: The result of this application is the successful synthesis of various fluorinated heterocyclic salts .
Application: Perfluoroheptyl iodide is used in the synthesis of fluorinated surfactants . These surfactants are used in a variety of applications such as nonstick cookware, fire-resistant clothing, and fire-fighting foams .
Method of Application: The synthesis of fluorinated surfactants involves a series of chemical reactions . The specific method of application would depend on the type of fluorinated surfactant being synthesized .
Results: The result of this application is the successful synthesis of various fluorinated surfactants .
Perfluoroheptyl iodide, with the chemical formula C7F15I, is a perfluorinated organic compound characterized by a long carbon chain fully substituted with fluorine atoms, except for one terminal iodine atom. This compound is notable for its unique physicochemical properties, such as high thermal stability, low surface tension, and hydrophobicity. The molecular weight of perfluoroheptyl iodide is approximately 495.96 g/mol, and it is classified under the category of organofluorine compounds, which are known for their diverse applications in various fields including chemistry and materials science .
Perfluoroheptyl iodide can be synthesized through various methods, often involving the iodination of perfluoroheptane or related precursors. One common approach includes the reaction of perfluoroheptane with iodine in the presence of a catalyst or under specific conditions that favor halogenation. This method allows for the selective introduction of iodine into the perfluorinated chain while maintaining the integrity of the fluorinated structure .
The unique properties of perfluoroheptyl iodide lend it to several applications:
Interaction studies involving perfluoroheptyl iodide primarily focus on its reactivity with other chemical species and its potential biological effects. Investigations into its interactions with nucleophiles reveal insights into its electrophilic nature. Furthermore, research into its environmental interactions highlights concerns regarding persistence and bioaccumulation in ecosystems.
Perfluoroheptyl iodide shares structural similarities with other perfluorinated compounds. Below is a comparison highlighting its uniqueness:
Perfluoroheptyl iodide stands out due to its intermediate chain length among these compounds, which may influence both its chemical reactivity and biological interactions.
Electrochemical fluorination (ECF), notably the Simons process, is a cornerstone for industrial-scale production of perfluoroheptyl iodide. This method involves electrolyzing a solution of hydrogen fluoride (HF) and hydrocarbon precursors in a nickel cell at 5–6 V. The nickel anode facilitates the formation of high-valence nickel fluorides (e.g., NiF$$_3$$), which fluorinate organic substrates via radical intermediates. For perfluoroheptyl iodide, the process typically starts with heptane derivatives, which undergo sequential fluorination and iodination. A critical advantage is the ability to achieve full fluorination without requiring hazardous elemental fluorine.
Key Conditions:
Telomerization of tetrafluoroethylene (TFE) with iodinated telogens like perfluoroalkyl iodides is a scalable method. The reaction employs iodine pentafluoride (IF$$5$$) and antimony halides (e.g., SbF$$5$$) as co-catalysts at 40–80°C. This exothermic process extends the carbon chain by successive TFE additions, producing perfluoroheptyl iodide as part of a mixture of perfluoroalkyl iodides.
Example Protocol (Patent US3234294A):
This method favors shorter-chain iodides but is adjustable via temperature and catalyst ratios.
Visible light (400–500 nm) activates perfluoroalkyl iodides through halogen-bonded electron donor-acceptor (EDA) complexes. For example, perfluoroheptyl iodide forms complexes with amines or phosphines, which upon irradiation, undergo homolytic cleavage to generate perfluoroalkyl radicals. These radicals participate in C–H functionalization or alkene additions.
Mechanistic Insights:
Conditions:
Enamines, formed from aldehydes and amines, act as photoredox catalysts under visible light. For instance, pyrrolidine and diphenylacetaldehyde generate an enamine that abstracts an electron from perfluoroheptyl iodide, producing a perfluoroalkyl radical. This method enables C–H functionalization of electron-rich arenes and heterocycles.
Case Study (Phenanthridine Synthesis):
The Hunsdiecker reaction decarboxylates silver salts of perfluoroheptanoic acid (C$$6$$F$${13}$$COOAg) with iodine to yield perfluoroheptyl iodide. This method, though less common industrially, is valuable for synthesizing isotopically labeled compounds.
Reaction Scheme:
$$
\text{C}6\text{F}{13}\text{COOAg} + \text{I}2 \xrightarrow{\Delta} \text{C}7\text{F}{15}\text{I} + \text{CO}2 + \text{AgI}
$$
Conditions:
Irritant